molecular formula C17H16N4O4S B3953052 N-{[4-(acetylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide

N-{[4-(acetylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide

Cat. No.: B3953052
M. Wt: 372.4 g/mol
InChI Key: AJTKWGXEZACBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(acetylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a carbamothioyl group, and a nitrobenzamide moiety. Its molecular formula is C16H15N3O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(acetylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide typically involves the reaction of 4-aminoacetophenone with pivaloyl isothiocyanate in dry acetone. The reaction is carried out under inert conditions, often requiring refluxing to ensure complete reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(acetylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[4-(acetylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. For example, its inhibition of acetylcholinesterase and butyrylcholinesterase is due to its ability to bind to the active site of these enzymes, preventing the breakdown of acetylcholine . This results in increased levels of acetylcholine, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(acetylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it a valuable compound for research in medicinal chemistry and biochemistry.

Properties

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-10-14(4-3-5-15(10)21(24)25)16(23)20-17(26)19-13-8-6-12(7-9-13)18-11(2)22/h3-9H,1-2H3,(H,18,22)(H2,19,20,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTKWGXEZACBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{[4-(acetylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{[4-(acetylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-{[4-(acetylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-{[4-(acetylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-{[4-(acetylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide
Reactant of Route 6
N-{[4-(acetylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.